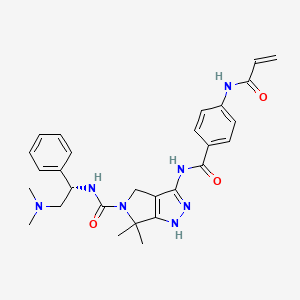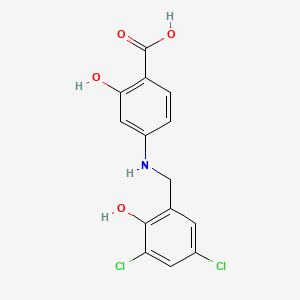
ZL006
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZL006 is a small molecule compound known for its potential therapeutic effects, particularly in the field of neuroprotection. It is an inhibitor of the interaction between neuronal nitric oxide synthase and postsynaptic density protein-95, which plays a crucial role in various neurological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
ZL006 is synthesized through a condensation reaction between 3,5-dichlorosalicylaldehyde and 4-aminosalicylic acid, followed by reduction with sodium borohydride . The reaction conditions typically involve:
Condensation Reaction: Conducted in an organic solvent such as ethanol or methanol at room temperature.
Reduction: Sodium borohydride is used as the reducing agent, and the reaction is carried out at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route using larger reactors and optimizing the reaction conditions to ensure high yield and purity. Techniques such as hot-melt extrusion have been explored to improve the solubility and bioavailability of this compound .
Chemical Reactions Analysis
Types of Reactions
ZL006 undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is frequently used.
Substitution: Reagents such as alkyl halides or aryl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Neuroprotection: It has shown promise in protecting neurons from damage in conditions such as ischemic stroke and neurodegenerative diseases.
Cancer Pain Management: ZL006-05, a derivative of this compound, has been investigated for its ability to alleviate cancer pain and chemotherapy-induced neuropathic pain.
Antistroke Agent: This compound-05 has also been evaluated for its fast-onset antidepressant and anxiolytic effects in stroke models.
Mechanism of Action
ZL006 exerts its effects by inhibiting the interaction between neuronal nitric oxide synthase and postsynaptic density protein-95. This inhibition reduces the production of nitric oxide, which is implicated in neurotoxicity and neuronal damage . The compound also potentiates the effects of gamma-aminobutyric acid type A receptors, contributing to its neuroprotective and analgesic properties .
Comparison with Similar Compounds
Similar Compounds
Tat-NR2B9c: A peptide that disrupts the same interaction but has different pharmacokinetic properties.
Uniqueness of ZL006
This compound is unique due to its specific design to disrupt the interaction between neuronal nitric oxide synthase and postsynaptic density protein-95 without affecting other protein-protein interactions. This specificity reduces potential side effects and enhances its therapeutic potential .
Properties
IUPAC Name |
4-[(3,5-dichloro-2-hydroxyphenyl)methylamino]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4/c15-8-3-7(13(19)11(16)4-8)6-17-9-1-2-10(14(20)21)12(18)5-9/h1-5,17-19H,6H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEYSQSXRFVKTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=C(C(=CC(=C2)Cl)Cl)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181226-02-7 |
Source


|
| Record name | 1181226-02-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-[[(3,5-dichloro-2-hydroxyphenyl)methyl]amino]-2-hydroxy-benzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/245DFR6JM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does ZL006 exert its antidepressant-like effects in the brain?
A1: this compound acts by inhibiting the interaction between PSD-95 (Postsynaptic density protein 95) and neuronal nitric oxide synthase (nNOS) within the NMDA receptor signaling pathway []. This inhibition appears to modulate neuronal activity in specific brain regions associated with stress and depression. Studies in Wistar Kyoto rats, a strain known for exhibiting depression-like behaviors, demonstrated that this compound administration, like the nNOS inhibitor TRIM, reduced immobility time in the forced swimming test, a common measure of antidepressant efficacy []. Furthermore, both this compound and TRIM increased neuronal activation (as measured by c-FOS expression) in the lateral septum, periaqueductal gray, and paraventricular nucleus of the hypothalamus following the forced swim test []. Conversely, both compounds reduced forced swim-induced neuronal activation in the dorsal dentate gyrus and ventral CA1 regions of the hippocampus []. These findings suggest that this compound's antidepressant-like effects may stem from its ability to fine-tune neuronal activity within a network of brain regions involved in stress response and emotional regulation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-6,8-dihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide](/img/structure/B611872.png)
![[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;4-methylbenzenesulfonic acid](/img/structure/B611873.png)

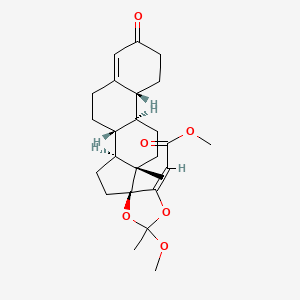
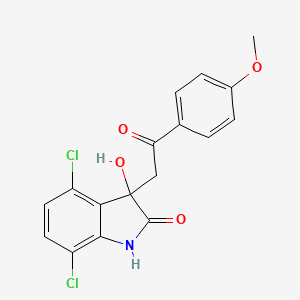
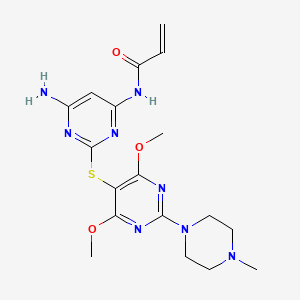
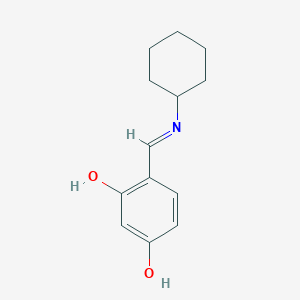
![1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-7-[3-methoxy-4-(1-methylpiperidin-4-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611890.png)
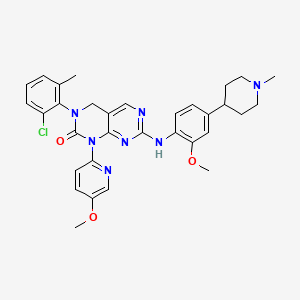
![1-cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611892.png)
